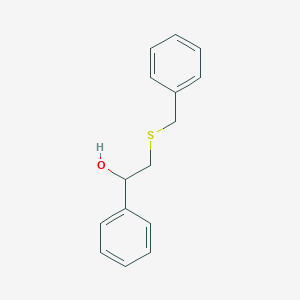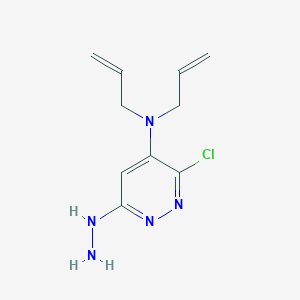![molecular formula C10H15NO3 B14002394 4-[Bis(2-hydroxyethyl)amino]phenol CAS No. 2198-51-8](/img/structure/B14002394.png)
4-[Bis(2-hydroxyethyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-hydroxyethyl)amino]phenol is an organic compound with the molecular formula C10H15NO3. It is a phenolic compound substituted with a bis(2-hydroxyethyl)amino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 4-[Bis(2-hydroxyethyl)amino]phenol typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The process is characterized by moderate reaction conditions, high yield, and ease of industrial scalability .
Analyse Chemischer Reaktionen
4-[Bis(2-hydroxyethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-hydroxyethyl)amino]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]phenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-[Bis(2-hydroxyethyl)amino]phenol can be compared with other similar compounds, such as:
4-[Bis(2-hydroxyethyl)amino]benzaldehyde: This compound has a similar structure but with an aldehyde group instead of a hydroxyl group.
4-[Bis(2-hydroxyethyl)amino]methylphenol: This compound has a methyl group attached to the phenol ring.
4-[Bis(2-hydroxyethyl)amino]anisole: This compound has a methoxy group attached to the phenol ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and bis(2-hydroxyethyl)amino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
2198-51-8 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
4-[bis(2-hydroxyethyl)amino]phenol |
InChI |
InChI=1S/C10H15NO3/c12-7-5-11(6-8-13)9-1-3-10(14)4-2-9/h1-4,12-14H,5-8H2 |
InChI-Schlüssel |
DBXKIYHVQNCBRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(CCO)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


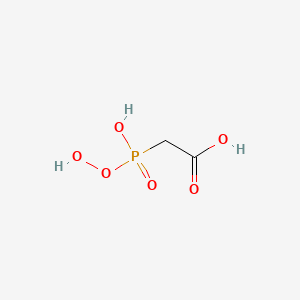



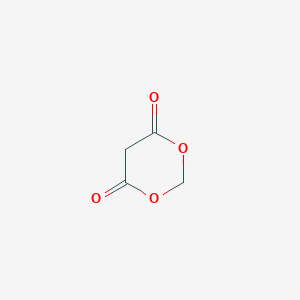
![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
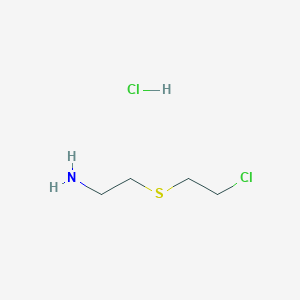
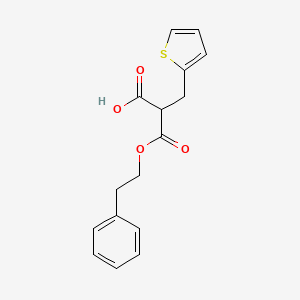
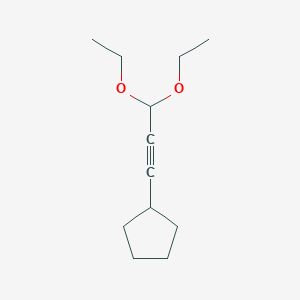
![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)
